Dbedc, known chemically as 1-[2,4-Dihydroxy-3-[5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one, is a complex organic compound with notable applications in various scientific fields. It is classified under the category of phenolic compounds due to the presence of multiple hydroxyl groups attached to aromatic rings. The compound has garnered interest for its potential biological activities and applications in pharmaceuticals and agrochemicals.
Dbedc is primarily sourced from synthetic pathways involving organic reactions. It falls under the classification of flavonoids, which are a group of plant metabolites known for their antioxidant properties. The compound's structure features multiple hydroxyl and methoxy groups, contributing to its reactivity and biological significance.
The synthesis of Dbedc typically involves several key organic reactions:
Industrial production often employs large-scale organic synthesis techniques, including:
The molecular formula of Dbedc is . The compound's structure includes multiple aromatic rings and functional groups that contribute to its chemical properties.
COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O
Dbedc undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for Dbedc involves its interaction with biological targets, potentially affecting pathways related to oxidative stress and inflammation. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, contributing to its antioxidant properties. This mechanism is crucial in various applications, particularly in pharmaceutical contexts where oxidative stress is a factor.
Dbedc is characterized by:
Key chemical properties include:
Relevant data from studies indicate that Dbedc exhibits significant antioxidant activity, making it a candidate for further research in therapeutic applications.
Dbedc has diverse scientific uses, particularly in:
CAS No.: 28084-19-7
CAS No.: 125516-10-1
CAS No.: 116003-63-5
CAS No.: 1276186-19-6
CAS No.: 67619-92-5